Lipophilicity (LogP) Differentiation: Quinolin-8-yl quinoline-8-sulfonate vs. 8-Hydroxyquinoline
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.6, which is significantly higher than that of the widely used analog 8-hydroxyquinoline (calculated LogP ~1.8). This difference quantifies a markedly higher lipophilicity for the bis-quinoline sulfonate ester [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.6 (calculated) |
| Comparator Or Baseline | 8-Hydroxyquinoline: ~1.8 (calculated) |
| Quantified Difference | Approximately 1.8 LogP units (corresponding to ~63-fold higher predicted lipophilicity) |
| Conditions | Calculated property based on molecular structure |
Why This Matters
Higher LogP predicts enhanced membrane permeability and altered in vivo distribution, making the target compound a distinct candidate for designing more lipophilic probes, drugs, or extraction agents compared to 8-hydroxyquinoline.
- [1] Molaid. (n.d.). Quinolin-8-yl quinoline-8-sulfonate. Retrieved from https://www.molaid.com/MS_15963865 View Source
- [2] DrugBank. (n.d.). 8-Hydroxyquinoline. Retrieved from https://go.drugbank.com/drugs/DB11147 View Source
